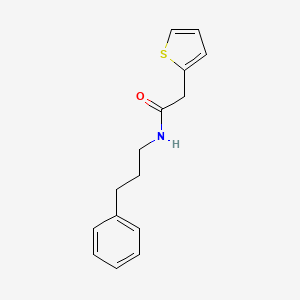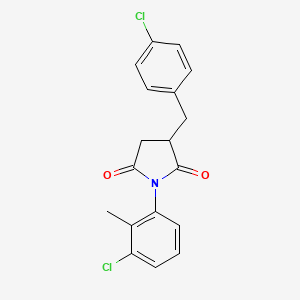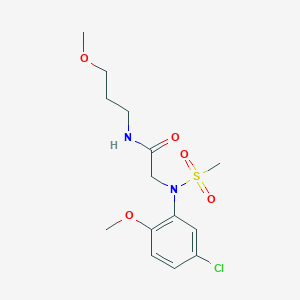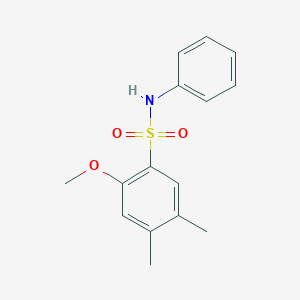
N-(3-phenylpropyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-2-(2-thienyl)acetamide, also known as Tianeptine, is a pharmaceutical compound used to treat depression and anxiety disorders. It was first developed in France in the 1960s and has since been used in many countries around the world. Tianeptine is a unique antidepressant because it has a different mechanism of action than traditional antidepressants.
Mecanismo De Acción
N-(3-phenylpropyl)-2-(2-thienyl)acetamide works by modulating the glutamatergic system in the brain. It enhances the uptake of serotonin and increases the release of dopamine in the prefrontal cortex. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also stimulates the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several biochemical and physiological effects. It has been shown to increase the expression of BDNF and enhance neuroplasticity in the brain. N-(3-phenylpropyl)-2-(2-thienyl)acetamide also increases the expression of glutamate receptors, which are important for learning and memory. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. N-(3-phenylpropyl)-2-(2-thienyl)acetamide is also stable and has a long shelf life. However, N-(3-phenylpropyl)-2-(2-thienyl)acetamide is expensive and can be difficult to obtain in large quantities. Additionally, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has a short half-life and must be administered frequently to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for N-(3-phenylpropyl)-2-(2-thienyl)acetamide research. One area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating addiction. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of N-(3-phenylpropyl)-2-(2-thienyl)acetamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to enhance neuroplasticity and promote the growth of new neurons, which could be beneficial in these diseases. Finally, there is interest in developing new N-(3-phenylpropyl)-2-(2-thienyl)acetamide analogs that have improved pharmacokinetic properties and increased efficacy.
Métodos De Síntesis
N-(3-phenylpropyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorothiophene with ethylmagnesium bromide, followed by reaction with phenylacetaldehyde and acetic anhydride. This method yields N-(3-phenylpropyl)-2-(2-thienyl)acetamide in high purity and is commonly used in pharmaceutical production.
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been extensively studied for its antidepressant effects. It has been shown to improve mood, reduce anxiety, and increase cognitive function in animal models. In human studies, N-(3-phenylpropyl)-2-(2-thienyl)acetamide has been shown to be effective in treating major depressive disorder and anxiety disorders. N-(3-phenylpropyl)-2-(2-thienyl)acetamide has also been studied for its potential use in treating chronic pain and addiction.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-15(12-14-9-5-11-18-14)16-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYNFPZYOHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-phenylpropyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)



![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)